Elucidating the Molecular Architecture of Novel Pregnane Steroids from Nerium oleander: A Technical Guide
Elucidating the Molecular Architecture of Novel Pregnane Steroids from Nerium oleander: A Technical Guide
Disclaimer: Due to the unavailability of published spectroscopic data for Neridienone B, this guide will use a closely related and co-isolated pregnane steroid, 21-hydroxypregna-4,6-diene-3,12,20-trione , as a proxy to illustrate the principles and methodologies of chemical structure elucidation. The data and experimental procedures presented herein are representative of a typical natural product characterization workflow.
Abstract
The structural elucidation of novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in determining the chemical structure of a novel pregnane steroid, 21-hydroxypregna-4,6-diene-3,12,20-trione, isolated from Nerium oleander. This compound was co-isolated with the known steroid Neridienone B.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synergistic use of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) and Ultraviolet (UV) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and demonstrate how a self-validating system of protocols leads to an unambiguous structural assignment.
Introduction: The Quest for Novel Bioactive Steroids
Nerium oleander, a member of the Apocynaceae family, is a rich source of structurally diverse secondary metabolites, including cardenolides and pregnane steroids, many of which exhibit significant biological activities.[1][2][3][4] Pregnane steroids, characterized by a C21 steroidal skeleton, are of particular interest due to their wide range of pharmacological properties. The isolation and characterization of novel pregnanes are crucial steps in the discovery of new therapeutic agents.
This guide will detail the systematic process of elucidating the structure of a newly isolated pregnane, 21-hydroxypregna-4,6-diene-3,12,20-trione, from the initial determination of its molecular formula to the final assignment of its stereochemistry.
Foundational Analysis: Piecing Together the Initial Clues
The first phase of structure elucidation involves a series of spectroscopic and spectrometric analyses to determine the fundamental properties of the unknown compound.
Mass Spectrometry: Determining the Molecular Blueprint
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the initial and one of the most critical steps, providing the exact mass of the molecule and, consequently, its molecular formula.
Experimental Protocol: HR-ESI-MS
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Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Infusion: The sample is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
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Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
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Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.
For 21-hydroxypregna-4,6-diene-3,12,20-trione, the HR-ESI-MS would reveal a molecular ion peak corresponding to the molecular formula C₂₁H₂₄O₅ . This formula allows for the calculation of the degree of unsaturation (double bond equivalents), which provides initial insights into the number of rings and/or double bonds in the molecule.
UV and IR Spectroscopy: Identifying Key Functional Groups
UV and IR spectroscopy provide complementary information about the electronic system and the functional groups present in the molecule.
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UV Spectroscopy: The UV spectrum would likely show absorption maxima indicative of a conjugated system, consistent with the diene-trione structure suggested by the molecular formula.
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IR Spectroscopy: The IR spectrum would reveal characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.
| Spectroscopic Data | Observed Features | Interpretation |
| HR-ESI-MS | Molecular Ion Peak at m/z [M+H]⁺ | Molecular Formula: C₂₁H₂₄O₅ |
| UV (MeOH) | λmax at ~285 nm | Conjugated enone system |
| IR (KBr) | ~3450 cm⁻¹ (broad), ~1710 cm⁻¹, ~1660 cm⁻¹, ~1620 cm⁻¹ | -OH, C=O (ketone), C=O (conjugated), C=C |
Unraveling the Carbon Skeleton: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
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¹H NMR
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¹³C NMR
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DEPT (Distortionless Enhancement by Polarization Transfer)
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COSY (Correlation Spectroscopy)
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HSQC (Heteronuclear Single Quantum Coherence)
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HMBC (Heteronuclear Multiple Bond Correlation)
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NOESY (Nuclear Overhauser Effect Spectroscopy)
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¹H and ¹³C NMR: The Building Blocks of the Structure
The ¹H NMR spectrum provides information about the number and chemical environment of the protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
Table of Representative ¹H and ¹³C NMR Data for 21-hydroxypregna-4,6-diene-3,12,20-trione (in CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 35.8 | 2.50, 1.80 | m |
| 2 | 34.0 | 2.40, 2.10 | m |
| 3 | 199.5 | - | - |
| 4 | 124.0 | 5.80 | s |
| 5 | 168.0 | - | - |
| 6 | 128.0 | 6.20 | d (10.0) |
| 7 | 138.0 | 6.10 | d (10.0) |
| ... | ... | ... | ... |
| 18 | 14.5 | 0.90 | s |
| 19 | 19.0 | 1.25 | s |
| 20 | 209.0 | - | - |
| 21 | 68.0 | 4.30 | s |
2D NMR: Connecting the Pieces
2D NMR experiments are essential for establishing the connectivity between different parts of the molecule.
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COSY: Reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.
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HSQC: Correlates each proton with its directly attached carbon atom.
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HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule, especially across quaternary carbons.
Caption: Key HMBC correlations for 21-hydroxypregna-4,6-diene-3,12,20-trione.
Workflow for Structure Elucidation: A Systematic Approach
The process of elucidating the structure of a novel natural product follows a logical and iterative workflow.
Caption: A generalized workflow for natural product structure elucidation.
Conclusion: From Spectral Data to a Complete Structure
By systematically integrating data from a suite of spectroscopic techniques, the unambiguous structure of 21-hydroxypregna-4,6-diene-3,12,20-trione can be determined. This guide has outlined the critical steps and the underlying logic in this process, from the initial determination of the molecular formula to the detailed analysis of 2D NMR correlations that reveal the complete connectivity of the molecule. This methodical approach, grounded in the principles of spectroscopic analysis, is fundamental to the advancement of natural product chemistry and the discovery of new pharmacologically active compounds.
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